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molecular formula C8H5NOS B118865 Benzoyl isothiocyanate CAS No. 532-55-8

Benzoyl isothiocyanate

Cat. No. B118865
M. Wt: 163.2 g/mol
InChI Key: CPEKAXYCDKETEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986847B2

Procedure details

Benzoyl isothiocyanate was prepared as a starting material for benzoyl thiourea and derivatives thereof. In a 500 mL three-neck round-bottom flask (“RBF”), fitted with a condenser, thermo-probe, sealed system nitrogen purge, pressure-equilibrated addition funnel and mechanical stirrer, were placed solid ammonium thiocyanate (16.9 g, 0.22 mol) and dichloromethane (100 mL). The stirred mixture was cooled in an ice-water bath to a temperature of about 10-15° C. To the stirred mixture was added a solution of benzoyl chloride (28.4 g, 0.2 mol) in dichloromethane (50 mL) over a period of time of 20 minutes and the reaction mixture was warmed to a temperature near reflux (39° C.) for a period of time of 1 hour. Reaction completion was confirmed by FT-IR analysis. The solution was then cooled to a temperature of about 10-15° C. The solution can be concentrated to an oil to provide the benzoyl isothiocyanate. A boiling point of 128-131° C. at 15 mm Hg was measured.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10](N)=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S-]C#N.[NH4+].C(Cl)(=O)C1C=CC=CC=1>ClCCl>[C:1]([N:9]=[C:10]=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)N
Step Two
Name
Quantity
16.9 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Step Three
Name
Quantity
28.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL three-neck round-bottom flask (“RBF”), fitted with a condenser
CUSTOM
Type
CUSTOM
Details
thermo-probe, sealed system nitrogen
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
pressure-equilibrated addition funnel and mechanical stirrer, were placed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to a temperature
TEMPERATURE
Type
TEMPERATURE
Details
near reflux (39° C.) for a period of time of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to a temperature of about 10-15° C
CONCENTRATION
Type
CONCENTRATION
Details
The solution can be concentrated to an oil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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